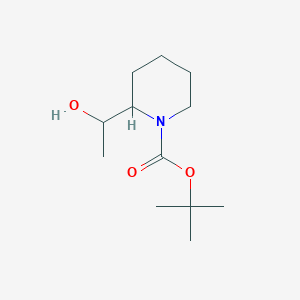

![molecular formula C12H14O2 B3004172 (1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane CAS No. 82353-76-2](/img/structure/B3004172.png)

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane

Vue d'ensemble

Description

The compound “(1S,5R)-1-PHENYL-3-OXA-BICYCLO [3.1.0]HEXAN-2-ONE” is a selective norepinephrine and serotonin reuptake inhibitor approved for the management of fibromyalgia .

Molecular Structure Analysis

The molecular structure of a similar compound “(1S,2R,5R)-2-Methoxy-3-oxa-6-azabicyclo [3.1.0]hexane” has a molecular formula of C5H9NO2, an average mass of 115.131 Da, and a monoisotopic mass of 115.063332 Da .Physical And Chemical Properties Analysis

The compound “(1S,5R)-1-PHENYL-3-OXA-BICYCLO [3.1.0]HEXAN-2-ONE” has a molecular formula of C11H10O2, a molecular weight of 174.2, and a melting point of 49-50 °C. It has a density of 1.300±0.06 g/cm3 and should be stored under an inert atmosphere .Applications De Recherche Scientifique

H3 Receptor Ligands

The compound has been used in the design and synthesis of conformationally rigid histamine analogues . These analogues selectively bind to the H3 receptor subtype over the H4 receptor subtype . This suggests that the conformationally rigid bicyclo [3.1.0]hexane structure can be a useful scaffold for developing potent ligands selective for the target biomolecules .

Neurotransmitter Regulation

The H3 receptor, which is mainly expressed in the central nervous system (CNS), not only acts as an autoreceptor to regulate the central levels of histamine but also acts as a heteroreceptor to regulate the synthesis and release of other neurotransmitters . Thus, compounds like “(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane” could potentially be used in research related to neurotransmitter regulation .

CNS-related Disorders

The H3 receptor is involved in various physiological processes, including memory function, cognition, anxiety, pain, food intake, and body temperature regulation . Therefore, compounds that can selectively bind to the H3 receptor, like “(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane”, could potentially be used in research related to various CNS-related disorders, such as attention-deficit hyperactivity disorder, Alzheimer’s disease, narcolepsy, Parkinson’s disease, schizophrenia, and obesity .

Drug Discovery

The unique structure of “(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane” and its selective binding to the H3 receptor make it a potential candidate for drug discovery . It could be used as a starting point for the development of new drugs targeting the H3 receptor .

Conformational Studies

The rigid structure of “(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane” makes it an interesting subject for conformational studies . Researchers can study how its structure affects its binding affinity and selectivity for different receptors .

Synthesis Methods

The compound “(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane” can also be used in research related to synthesis methods . For example, the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene gives the key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to the desired ketone . This process has been successfully demonstrated on a multi-kilogram scale .

Mécanisme D'action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other bicyclic compounds, it may bind to its targets, causing conformational changes that modulate the target’s activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1S,5R)-3-phenylmethoxy-6-oxabicyclo[31These properties, which influence the compound’s bioavailability, would need to be investigated in preclinical and clinical studies .

Result of Action

The molecular and cellular effects of (1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .

Safety and Hazards

Propriétés

IUPAC Name |

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-4-9(5-3-1)8-13-10-6-11-12(7-10)14-11/h1-5,10-12H,6-8H2/t10?,11-,12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRSDAPNEGDROZ-YOGCLGLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1O2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](O2)CC1OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane | |

CAS RN |

82398-68-3 | |

| Record name | rac-(1R,3s,5S)-3-(benzyloxy)-6-oxabicyclo[3.1.0]hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3004097.png)

![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)

![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B3004100.png)

![(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine](/img/structure/B3004106.png)